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Ethylenediamine/triformylbenzene cage

Cat. No.: B12055949
M. Wt: 793.0 g/mol
InChI Key: GUTZSUDNSFKJNV-UHFFFAOYSA-N
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Description

Contextualization within Supramolecular Chemistry and Discrete Porous Materials

Supramolecular chemistry is the domain of chemistry that focuses on chemical systems composed of a discrete number of molecules, exploring the weaker and reversible non-covalent interactions that hold them together. Porous organic cages are a prime example of supramolecular chemistry in action. nih.gov Unlike extended network materials such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), which are constructed from repeating units linked by strong covalent or coordination bonds, POCs are distinct molecular entities. rsc.orgrsc.org

The porosity in these materials can be categorized as either intrinsic or extrinsic. nih.gov Intrinsic porosity refers to the void space inherent to the internal cavity of a single cage molecule, while extrinsic porosity arises from the way these discrete cage molecules pack together in the solid state. nih.gov A key advantage of POCs is their solubility in common solvents, a feature not typically found in extended frameworks like MOFs and COFs. nih.govacs.org This solubility allows for solution-based processing and characterization. nih.govacs.org

The assembly of these cages is often driven by dynamic covalent chemistry, which allows for "error-checking" and self-correction during synthesis to yield the most thermodynamically stable cage structure. nih.gov This approach has led to the creation of a wide array of porous molecular materials with significant potential in gas storage, separation, and catalysis. rsc.org

Significance of [4+6] Imine Cage Architectures

The reaction between a C3-symmetric triamine and a C2-symmetric dialdehyde, or as in the title system, a C3-symmetric trialdehyde (1,3,5-triformylbenzene) and a C2-symmetric diamine (ethylenediamine), can lead to the formation of a [4+6] cage architecture. This notation indicates that four of the trigonal building blocks react with six of the linear building blocks to form a single, large, discrete molecule.

This specific [4+6] imine cage architecture is significant for several reasons:

High Stability and Predictability: The formation of imine bonds is a reversible condensation reaction, which under thermodynamic control, often leads to the high-yield formation of a single, stable cage product. acs.org

Intrinsic Porosity: The resulting cage possesses a well-defined internal cavity, making it intrinsically porous. The size and shape of this cavity are dictated by the geometry of the constituent building blocks. nih.gov

High Surface Areas: Crystalline materials derived from [4+6] imine cages have demonstrated exceptionally high Brunauer-Emmett-Teller (BET) surface areas, in some cases exceeding 2000 m²/g, which is comparable to many extended framework materials. acs.org One exo-functionalized [4+6] imine cage exhibited a surface area of 1037 m²/g in its amorphous state. rsc.org

Tunability: The properties of the cage can be systematically altered by modifying the chemical structure of the aldehyde and amine precursors. This allows for the fine-tuning of pore size, shape, and surface chemistry. chemrxiv.org For instance, a porous imine cage known as CC3, synthesized from 1,3,5-triformylbenzene and (R,R)-1,2-diaminocyclohexane, demonstrates the principle of building complex porous structures from these components. researchgate.net

The combination of ethylenediamine (B42938) and 1,3,5-triformylbenzene provides the fundamental components for a [4+6] imine cage. The C3 symmetry of 1,3,5-triformylbenzene and the C2 symmetry of ethylenediamine are ideal precursors for the self-assembly of this specific cage geometry. The resulting structure is a testament to the power of molecular self-assembly in creating complex, functional materials from simple building blocks.

Data Tables

Table 1: Precursor Compound Information

Compound NameFormulaMolar Mass ( g/mol )Role in Cage Formation
EthylenediamineC₂H₈N₂60.10C2-symmetric diamine
1,3,5-TriformylbenzeneC₉H₆O₃162.14 nih.govC3-symmetric trialdehyde

Table 2: Properties of [4+6] Imine Cages

PropertyDescriptionSignificance
Architecture Formed from 4 trigonal and 6 linear precursors.Creates a large, well-defined molecular cage.
Porosity Possesses both intrinsic (internal cavity) and extrinsic (inter-cage) voids. nih.govEnables applications in gas storage and molecular separation.
Solubility Typically soluble in various organic solvents. nih.govacs.orgAllows for solution-phase characterization and processing. acs.org
Surface Area Can exhibit very high specific surface areas (e.g., >1000 m²/g). acs.orgrsc.orgCrucial for adsorption-based applications.
Synthesis Often formed via dynamic covalent chemistry (imine condensation). nih.govLeads to high yields of thermodynamically favored products. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H48N12 B12055949 Ethylenediamine/triformylbenzene cage

Properties

Molecular Formula

C48H48N12

Molecular Weight

793.0 g/mol

IUPAC Name

5,8,16,19,27,30,38,41,46,49,54,57-dodecazaheptacyclo[21.21.6.612,34.13,43.110,14.121,25.132,36]hexaconta-1(44),2,4,8,10(60),11,13,15,19,21(59),22,24,26,30,32(52),33,35,37,41,43(51),45,49,53,57-tetracosaene

InChI

InChI=1S/C48H48N12/c1-2-50-26-38-15-41-18-42(16-38)30-54-8-10-58-34-46-20-44-22-48(24-46)36-60-12-11-59-35-47-21-43(19-45(23-47)33-57-9-7-53-29-41)31-55-5-3-51-27-39-13-37(25-49-1)14-40(17-39)28-52-4-6-56-32-44/h13-36H,1-12H2

InChI Key

GUTZSUDNSFKJNV-UHFFFAOYSA-N

Isomeric SMILES

C1CN=CC2=CC3=CC(=C2)C=NCCN=CC4=CC5=CC(=C4)C=NCCN=CC6=CC(=CC(=C6)C=NCCN=C3)C=NCCN=CC7=CC(=CC(=C7)C=NCCN=C5)C=N1

Canonical SMILES

C1CN=CC2=CC3=CC(=C2)C=NCCN=CC4=CC5=CC(=C4)C=NCCN=CC6=CC(=CC(=C6)C=NCCN=CC7=CC(=CC(=C7)C=NCCN=C5)C=NCCN=C3)C=N1

Origin of Product

United States

Synthetic Methodologies and Assembly Principles

Self-Assembly via Dynamic Covalent Chemistry

The synthesis of the ethylenediamine (B42938)/triformylbenzene cage relies on the principles of dynamic covalent chemistry (DCC). In DCC, the reversible nature of the bond formation allows for the correction of any "mistakes" during the assembly process, ultimately leading to the most stable molecular architecture. The imine bond, formed between an aldehyde and an amine, is a common functional group utilized in DCC due to its reversibility under specific conditions.

The core reaction for the assembly of the target cage is a [4+6] cycloimination. This involves the condensation of four molecules of the C3-symmetric 1,3,5-triformylbenzene with six molecules of the C2-symmetric ethylenediamine. This specific stoichiometry leads to the formation of a highly symmetric, cage-like structure. The formation of such complex structures is made possible by the reversible nature of the imine bond, which allows the system to explore various configurations and settle on the most stable, well-defined cage structure. This one-pot synthesis is a hallmark of efficiency in constructing complex molecular topologies. nih.gov

While many reports on novel cage compounds focus on small-scale synthesis for initial characterization, the scalability of these procedures is crucial for their practical application. Efficient multigram synthesis of related porous organic cages has been reported, and the principles can be applied to the ethylenediamine/triformylbenzene system. bohrium.comrsc.orgrsc.orgnsf.gov Key considerations for scaling up the synthesis include:

Solvent Volume Reduction: Optimizing the concentration of reactants can significantly reduce the amount of solvent required, making the process more cost-effective and environmentally friendly. rsc.org

Simplified Purification: Moving away from chromatographic purification towards methods like precipitation can streamline the work-up process for larger batches. For instance, using a solvent in which the cage is soluble but precipitates upon the addition of an anti-solvent is a common strategy. rsc.org

Robust Reaction Conditions: The chosen conditions must be tolerant to minor variations that can occur on a larger scale.

A general approach for a multigram batch synthesis would involve the slow addition of one reactant to the other in a suitable solvent, often in the presence of an acid catalyst, followed by a period of heating to ensure the system reaches thermodynamic equilibrium. The final product is then isolated through precipitation and washing.

The successful formation of the desired [4+6] cage and the minimization of side products are highly dependent on the reaction conditions.

The formation of imine bonds is often catalyzed by acids. dtic.mil The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the amine. For the synthesis of imine-based cages and related covalent organic frameworks (COFs), catalysts such as acetic acid and trifluoroacetic acid (TFA) are commonly employed. rsc.orgresearchgate.netuni-heidelberg.de The choice and concentration of the acid catalyst can influence the reaction rate and the final product distribution. While some systems can proceed without a catalyst, particularly at elevated temperatures, the addition of an acid catalyst is a common strategy to ensure efficient and reversible imine bond formation. nih.gov

Temperature plays a critical role in the thermodynamics and kinetics of cage formation. Higher temperatures generally accelerate the reaction and help the system overcome kinetic barriers to reach the thermodynamically favored product. nih.gov However, excessively high temperatures can lead to decomposition.

The choice of solvent is also crucial. The solvent must be able to dissolve the starting materials and the cage product to a sufficient extent to allow for the dynamic error-correction process to occur in the solution phase. nih.gov Chlorinated solvents are often used for the synthesis of imine cages. nih.gov The polarity and coordinating ability of the solvent can influence the stability of intermediates and the final cage structure.

Reactant concentration is another important parameter. Higher concentrations can favor the formation of discrete molecular cages over oligomeric or polymeric side products, although very high concentrations can sometimes lead to the precipitation of kinetically trapped, less-stable products.

A key feature of dynamic covalent chemistry is the ability to control whether the reaction outcome is governed by kinetics or thermodynamics. swarthmore.edu

Kinetic Control: Under kinetic control, the product that forms the fastest is the major product. This is often achieved at lower temperatures or with shorter reaction times, where the system may not have enough energy to reach the most stable state. The kinetically favored product may be a smaller, less-stable cage or even an acyclic oligomer.

Thermodynamic Control: Under thermodynamic control, the most stable product is the major product. This is typically favored by higher temperatures, longer reaction times, and the presence of a catalyst that promotes the reversibility of the reaction. These conditions allow the system to equilibrate and form the most stable [4+6] cage structure.

The precipitation of a particular species from the reaction mixture can also influence the product distribution, effectively trapping a kinetic product and preventing the system from reaching thermodynamic equilibrium. swarthmore.edu Therefore, careful control of all reaction parameters is essential to ensure the selective formation of the desired ethylenediamine/triformylbenzene cage.

Formation Mechanisms and Intermediate Characterization

The formation of ethylenediamine/triformylbenzene cages is a complex process governed by the principles of dynamic covalent chemistry. Understanding the reaction pathways and identifying key intermediates is crucial for optimizing reaction conditions and maximizing the yield of the desired cage topology. Researchers have employed a combination of advanced analytical techniques and computational modeling to unravel the mechanistic details of this self-assembly process.

While specific time-resolved ESI-MS studies dedicated solely to the ethylenediamine/triformylbenzene system are not extensively documented in the provided literature, the use of high-resolution mass spectrometry (HRMS) at various time points serves a similar purpose in monitoring the reaction progress and identifying intermediates. nih.gov In the synthesis of analogous porous organic cages, reaction mixtures are analyzed by HRMS at different intervals to detect the emergence of key species. nih.gov This technique allows for the observation of partially formed cage fragments and oligomeric species, providing snapshots of the reaction landscape as it evolves from the starting materials to the final, thermodynamically stable cage structure. The mass spectra can reveal the distribution of different sized species and how this distribution shifts over time, offering valuable clues about the dominant reaction pathways and the presence of any kinetic traps or long-lived intermediates.

Computational modeling, particularly using density functional theory (DFT), has become an indispensable tool for elucidating the intricate reaction pathways of cage formation that are often difficult to probe experimentally. These studies provide detailed information about the structures and relative energies of various potential intermediates, transition states, and final cage products.

In studies of similar imine cage systems, computational modeling has been used to rationalize experimental observations, such as the preference for certain cage topologies over others. researchgate.net For instance, calculations can determine the formation energies of different proposed intermediates, such as imines and aminals, to predict which pathway is more favorable. researchgate.net By comparing the energies of different potential cage topologies (e.g., [2+3] vs. [4+6]), researchers can predict the most likely thermodynamic product. These models can also explore the conformational landscape of the reactants and intermediates, revealing how factors like the dihedral angles of the diamine linkers can influence their propensity to form certain types of bonds and, consequently, direct the reaction towards a specific outcome. researchgate.net

Table 1: Computationally Derived Data on Reaction Intermediates

Intermediate TypeRelative Formation Energy (kJ mol⁻¹)Key Structural FeaturesComputational Method
Imine IntermediateLower EnergyPlanar C=N bondDFT Calculations
Aminal IntermediateHigher EnergyTetrahedral carbon bonded to two nitrogen atomsDFT Calculations

Note: The relative energies are illustrative and depend on the specific reactants and computational methods used. The data reflects the general finding that imine formation is often thermodynamically favored over aminal formation in successful cage syntheses.

A significant challenge in the synthesis of imine-based porous organic cages is the potential for competitive side reactions, with aminal formation being a prominent example. nih.govresearchgate.net Aminals are formed when a second amine molecule adds to an already formed imine or hemiaminal intermediate. This can lead to the formation of undesired, often insoluble, polymeric materials, which can significantly lower the yield of the target cage compound. researchgate.net

Several strategies have been developed to mitigate these competitive side reactions:

Use of Additives: The introduction of an additional monoamine or a different diamine can alter the reaction pathway. nih.gov For instance, a monoamine can react with the aldehyde groups, forming imines that can then undergo transimination with the desired diamine. This can help to steer the reaction away from the aminal formation pathway. nih.gov

Control of Stoichiometry and Concentration: Careful control over the stoichiometry of the reactants is crucial. Using a precise ratio of aldehyde to amine can favor the formation of the closed cage structure over open oligomeric or polymeric species. The concentration of the reactants can also play a role, with more dilute conditions sometimes favoring the intramolecular cyclization required for cage formation.

Solvent Choice: The choice of solvent can influence the solubility of intermediates and the final product, as well as the rates of the desired and undesired reactions. Solvents that promote the reversibility of imine bond formation can allow for "error-checking" during the self-assembly process, leading to the thermodynamic product.

pH Control: The formation of imines is pH-dependent. The reaction requires mild acid catalysis to activate the carbonyl group, but excess acid will protonate the amine, rendering it non-nucleophilic. researchgate.net Using a buffered medium or adding a non-nucleophilic base can help to maintain the optimal pH for imine formation while suppressing side reactions. researchgate.net

Diversification of Cage Topologies

The modular nature of the synthesis, reacting multifunctional aldehyde and amine precursors, allows for a wide variety of cage topologies to be targeted. The geometry and size of the building blocks are critical in determining the final structure of the self-assembled cage.

The reaction of a C3-symmetric trialdehyde like 1,3,5-triformylbenzene with a C2-symmetric diamine such as ethylenediamine can theoretically lead to a variety of cage topologies. The most commonly observed and targeted structures are the [2+3] and [8+12] cages.

[2+3] Cages: These structures are formed from two trialdehyde molecules and three diamine linkers. This results in a trigonal prismatic or related cage structure. The formation of these smaller cages is often favored under conditions of kinetic control or when the geometry of the linkers sterically disfavors the formation of larger assemblies. A thesis from Heidelberg University discusses the synthesis of a series of isostructural [2+3] porous organic cages (POCs) from 1,3,5-triformylbenzene. uni-heidelberg.de

[8+12] Cages: These much larger, sodalite-like cages are assembled from eight trialdehyde molecules and twelve diamine linkers. Their formation often represents the thermodynamic product of the reaction, as the larger structure can be more stable. The self-assembly of these complex architectures relies on the error-correcting nature of dynamic covalent chemistry, which allows the system to explore various possibilities before settling into the most stable arrangement.

The structure and size of the diamine linker play a pivotal role in directing the self-assembly process towards a specific cage topology. By systematically varying the diamine, researchers can tune the size, shape, and properties of the resulting cage.

Linker Rigidity and Length: More rigid diamines can provide better geometric definition, leading to more predictable outcomes. The length of the linker is also a critical factor. Shorter, more constrained linkers may preferentially form smaller cages like the [2+3] topology, while longer, more flexible linkers might be able to span the larger distances required for the formation of [8+12] cages.

Steric Hindrance: The presence of bulky substituents on the diamine linker can have a profound effect on the topological outcome. Large steric groups can prevent the formation of certain cage structures due to unfavorable steric interactions. For example, the synthesis of a cage with isopropyl-functionalized diamine proved challenging due to competitive aminal formation, which was rationalized through computational modeling. researchgate.net In some cases, steric hindrance can be used strategically to favor a particular topology by destabilizing others.

Chirality: The use of chiral diamines can lead to the formation of chiral cages. The chirality of the linker can influence the packing of the cages in the solid state, leading to different crystal structures and properties. researchgate.net Research has shown that the choice between racemic and enantiopure linkers can determine whether a system forms heterochiral or homochiral packing arrangements in the crystalline state. researchgate.net

Table 2: Influence of Diamine Linker on Cage Topology

Diamine LinkerKey Structural FeatureObserved Cage TopologyRationale
EthylenediamineShort, flexibleCan form both [2+3] and larger cagesSmall size allows for formation of compact [2+3] cages, but flexibility can also accommodate larger structures.
(1R,2R)-1,2-DiaminocyclohexaneChiral, rigid[4+6] cages reported in some systemsChirality and rigidity direct the self-assembly towards specific, well-defined chiral structures.
Isopropyl-functionalized diamineBulky substituentsFormation of desired cage challenged by aminal formationSteric hindrance can alter reaction pathways and favor side reactions.

Chiral Cage Synthesis

The introduction of chirality into the cage framework is a significant area of research, as it opens up possibilities for applications in enantioselective recognition, separation, and catalysis. The primary strategy for inducing chirality in ethylenediamine/triformylbenzene cages involves the use of chiral precursors, which guide the assembly process to yield homochiral structures.

The most direct method for synthesizing chiral ethylenediamine/triformylbenzene cages is through the condensation reaction of 1,3,5-triformylbenzene with a chiral diamine. A prominent example involves the use of enantiomerically pure diamines such as (R,R)- or (S,S)-1,2-diaminocyclohexane. rsc.orgnih.gov The inherent chirality of the diamine building block is effectively transferred to the resulting cage molecule during the self-assembly process.

The synthesis typically involves a [4+6] condensation, where four molecules of 1,3,5-triformylbenzene react with six molecules of the chiral diamine to form a tetrahedral cage structure. nih.gov This reaction is often carried out in a suitable solvent, such as methanol, and may be catalyzed by an acid. The dynamic nature of the imine bond formation allows for a "proof-reading" process, where kinetically formed intermediates can disassemble and reassemble into the thermodynamically most stable cage product.

The choice of the chiral diamine is crucial as its stereochemistry dictates the absolute configuration of the final cage. The rigidity of the diamine's backbone, as seen in cyclic diamines like diaminocyclohexane, can contribute to the preorganization of the precursors, favoring the formation of a well-defined cage architecture over amorphous polymers.

The use of enantiopure chiral diamine precursors leads to the formation of homochiral cage architectures, meaning that the resulting population of cage molecules consists of a single enantiomer. udel.edu For instance, the reaction of 1,3,5-triformylbenzene with (R,R)-1,2-diaminocyclohexane exclusively yields the corresponding (R,R)-configured cage. This high degree of stereocontrol is a direct consequence of the chiral information encoded in the diamine building blocks.

The homochirality of these cages has been confirmed by various analytical techniques, including circular dichroism (CD) spectroscopy, which shows characteristic signals for chiral molecules. X-ray crystallography of single crystals of these cages provides definitive proof of their homochiral nature and precise three-dimensional structure.

The formation of homochiral cages is a manifestation of a chiral self-sorting process, where the chiral precursors preferentially react with molecules of the same chirality to form the most stable diastereomeric structure. This principle is fundamental to creating uniform and well-defined chiral cavities within the porous organic cages, which is essential for their application in enantioselective processes.

Post-Synthetic Modification (PSM) and Functionalization Strategies

Post-synthetic modification (PSM) offers a powerful avenue for the functionalization of pre-formed ethylenediamine/triformylbenzene cages. This approach allows for the introduction of a wide range of chemical functionalities that might not be compatible with the initial cage-forming reaction conditions. PSM strategies can enhance the stability, solubility, and functionality of the cages, thereby expanding their potential applications.

A common PSM technique is the chemical reduction of the dynamic imine (C=N) bonds of the cage to more stable amine (C-N) linkages. rsc.orgacs.org This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165). The reduction converts the reversible imine bonds into irreversible amine bonds, significantly increasing the chemical stability of the cage framework, particularly towards hydrolysis in acidic or basic conditions.

However, this increased stability often comes at the cost of structural flexibility. The conversion of the sp2-hybridized carbon of the imine to a sp3-hybridized carbon in the amine can lead to a loss of rigidity in the cage structure. This increased flexibility may result in a collapse of the cage's intrinsic porosity upon removal of solvent molecules from the pores. acs.org Despite this potential drawback, the resulting amine-functionalized cages provide reactive sites for further functionalization.

Modification Reagent Effect on Cage Reference
Imine to Amine ReductionSodium borohydrideIncreased chemical stability, potential loss of porosity rsc.orgacs.org

The introduction of functional groups onto the periphery of the cage can be achieved by modifying the aldehyde or diamine precursors before synthesis or through PSM of the formed cage. For instance, attaching alkyl chains to the aromatic backbone of the triformylbenzene precursor can enhance the solubility of the resulting cage in common organic solvents. acs.org This is particularly useful for solution-phase studies and processing of the cages into materials like porous liquids.

Functionalization can also be used to tune the pore size and surface properties of the cage. By introducing specific functional groups, the cage's affinity for certain guest molecules can be modulated, which is crucial for applications in selective gas sorption and separation. For example, the introduction of perfluorobutyl chains has been shown to enhance the selectivity for sulfur hexafluoride over nitrogen. uni-heidelberg.de

Functional Group Method Purpose Reference
Alkyl ChainsPre-synthetic modification of precursorEnhance solubility acs.org
Perfluorobutyl ChainsPre-synthetic modification of precursorEnhance gas selectivity uni-heidelberg.de

Photoinitiated thiol-ene "click" chemistry is a versatile and efficient method for the post-synthetic functionalization of porous materials. nih.govresearchgate.net This reaction proceeds via a radical-mediated addition of a thiol to an alkene (the "ene") and can be initiated by UV light, often in the presence of a photoinitiator. rsc.orgnih.gov For this to be applicable to ethylenediamine/triformylbenzene cages, the cage structure must first be functionalized with either thiol or ene moieties.

This can be achieved by using appropriately functionalized precursors during the initial cage synthesis. Once the cage possesses the necessary functional handles, a wide variety of molecules containing the complementary group can be "clicked" onto the cage periphery. This method is highly attractive due to its high efficiency, mild reaction conditions, and tolerance to a broad range of functional groups. It has been successfully employed to functionalize the surface of other porous materials like metal-organic frameworks (MOFs) and porous polymers, suggesting its potential for modifying porous organic cages. rsc.org

Reaction Components Initiation Key Features Reference
Thiol-Ene ClickThiol-functionalized cage + AlkeneUV light, PhotoinitiatorHigh efficiency, Mild conditions, Functional group tolerance nih.govresearchgate.netrsc.org

Utilizing Cages as 'Pre-Porous' Building Blocks for Extended Frameworks

The discrete molecular nature and inherent porosity of porous organic cages (POCs) make them intriguing candidates as 'pre-porous' building blocks for the construction of more extended, robust frameworks such as covalent organic frameworks (COFs). This strategy leverages the pre-organized structure of the cage, which can, under specific conditions, be induced to rearrange and connect into a higher-dimensional, covalently linked network. A key example of this approach involves the this compound, which can be transformed into a two-dimensional COF.

A significant advancement in this area is the demonstrated transformation of a discrete [4+6] imine cage, synthesized from 1,3,5-triformylbenzene (TFB) and an amine, into a crystalline COF film at a liquid-liquid interface. nih.govresearchgate.net This process relies on dynamic covalent chemistry (DCC), where the reversible nature of imine bonds allows for the disassembly of the cage and subsequent repolymerization into a more thermodynamically stable COF structure. nih.govdigitellinc.com

The transformation is initiated by introducing a different amine linker, such as benzidine, into the system. The process unfolds in a series of steps:

Cage Unfolding : The presence of a new amine linker in the solution initiates a transimination reaction, leading to the unfolding of the discrete cage structure into its constituent TFB and amine components, along with newly formed imine intermediates. nih.govresearchgate.net

Interfacial Preorganization : At the interface between two immiscible liquids (e.g., an aqueous solution of the amine and an organic solution of the cage), these imine intermediates pre-organize. nih.govresearchgate.net

COF Growth : The preorganized intermediates then undergo polycondensation to form a continuous, crystalline, and porous COF film. nih.govresearchgate.net

This cage-to-COF transformation represents a facile, room-temperature route for the fabrication of free-standing COF films with high crystallinity and porosity. nih.govresearchgate.net The resulting frameworks demonstrate excellent performance in applications such as molecular sieving. nih.gov This method highlights a novel pathway for creating highly structured, extended materials by utilizing the well-defined, intrinsic porosity of a molecular cage as a starting point.

The properties of the resulting extended frameworks are directly influenced by the constituent building blocks of the initial cage. While the this compound itself may exhibit limited porosity in the solid state due to its packing, the COFs derived from it can possess significant and accessible porosity. nih.govnih.gov For instance, COFs synthesized from TFB and various diamine linkers have shown high surface areas and narrow pore size distributions, making them suitable for gas storage and separation applications. nih.gov

Table 1: Research Findings on Cage-to-COF Transformation

Precursor/SystemTransformation ConditionResulting FrameworkKey FindingsReference
Imine Cage (C1) from TFB and Aniline/Benzidine PrecursorsRoom temperature, liquid-liquid interface (aqueous/organic)Crystalline COF FilmDemonstrated facile, DCC-directed transformation from a 0D cage to a 2D COF. The resulting film showed high porosity and crystallinity. nih.govresearchgate.net
TFB and various diamine linkersAmbient aqueous synthesis (Acid-promoted)Imine-linked COF powdersRapid synthesis (as fast as 10 minutes) of crystalline and porous COFs with high yields and surface areas (e.g., TFB-DB COF with BET up to 1205 m²/g). nih.gov
General Imine CagesPost-synthetic linker exchange (PLE) at liquid-liquid interface2D COF MembranesUnraveling the dynamics showed that in-situ generated imine intermediates and spontaneous emulsification accelerate the interfacial COF growth. digitellinc.com

Structural Characterization and Polymorphism Studies

Crystalline Structure Elucidation

The determination of the crystalline structure of the ethylenediamine (B42938)/triformylbenzene cage, often designated as CC1, has been pivotal in confirming its predicted octahedral geometry resulting from the [4+6] imine condensation of four 1,3,5-triformylbenzene (TFB) molecules with six ethylenediamine (EDA) molecules.

Single-crystal X-ray diffraction (SCXRD) has provided definitive proof of the cage's molecular structure. The analysis of a derivative of a [4+4] imine cage formed from 1,3,5-triformylbenzene and a triamine revealed a truncated tetrahedral geometry. nih.gov In one polymorph (α-form), the cage exhibits Td symmetry, with the imine protons directed into the cavity. nih.gov For the ethylenediamine/triformylbenzene cage (CC1), SCXRD confirmed an octahedral structure.

A novel porous organic cage synthesized from 1,3,5-triformylbenzene (TFB) and (1R,2R)-4-cyclohexene-1,2-diamine (CHEDA) was successfully characterized using SCXRD, revealing a chiral trigonal space group (R3) and a tetrahedral molecular structure. dicp.ac.cn While not the ethylenediamine cage, this highlights the power of SCXRD in determining the precise atomic arrangement of complex cage molecules. dicp.ac.cn The growth of high-quality single crystals suitable for SCXRD can be a significant challenge for porous organic cages, sometimes necessitating advanced techniques like using liquid nitrogen as a protective medium during data collection. doi.orgberkeley.edu

Table 1: Crystallographic Data for a Representative Imine Cage

Parameter Value
Compound Name TFB-CHEDA Cage
Empirical Formula C60H60N12
Formula Weight 973.23
Crystal System Trigonal
Space Group R3
a (Å) 26.543(5)
b (Å) 26.543(5)
c (Å) 13.082(3)
α (°) 90
β (°) 90
γ (°) 120
Volume (ų) 7983(3)
Z 6

Data sourced from a study on a related porous organic cage to illustrate typical crystallographic parameters. dicp.ac.cn

Powder X-ray diffraction (PXRD) is an essential tool for identifying different crystalline forms (polymorphs) and assessing the phase purity of bulk materials. nih.govresearchgate.net The formation of different polymorphs of imine cages can be influenced by crystallization conditions. nih.gov For instance, two distinct polymorphs, C1α and C1β, of a particular cage were identified, with one being nonporous to N₂ and the other exhibiting a high BET surface area. rsc.org

PXRD patterns are also crucial for verifying the stability of the cage's crystalline structure under various conditions, such as exposure to acidic or basic solutions. dicp.ac.cn For the this compound (CC1), PXRD analysis showed it to be non-porous to nitrogen, a finding explained by its specific crystal packing. The comparison of experimental PXRD patterns with those simulated from single-crystal data is a standard method to confirm the bulk material's structure. researchgate.net

In cases where obtaining single crystals of sufficient size and quality for SCXRD is challenging, ab initio PXRD structure analysis offers a powerful alternative for determining the crystal structure from powder data. nih.govresearchgate.net This method was successfully employed to determine the atomically precise structure of a porous organic cage synthesized from TFB and a chiral diamine. dicp.ac.cn The structure was solved in the chiral trigonal space group R3, and the results were independently confirmed by SCXRD, demonstrating the reliability of the ab initio PXRD approach. dicp.ac.cn This technique involves a combination of methods, including profile fitting, peak searching, indexing, and structure solution using algorithms like simulated annealing. dicp.ac.cndoi.org

Molecular and Supramolecular Architecture

The this compound possesses an intrinsic, permanent internal cavity accessible through windows formed by the cage structure. The size and accessibility of these windows are critical for the cage's potential applications in molecular recognition and separation. The internal cavity of a [4+4] imine cage was characterized by imine protons pointing inwards. nih.gov For a related cage, the solvent-accessible surface, calculated using a probe radius of 1.82 Å (the kinetic radius of N₂), showed interconnected pores. dicp.ac.cn The internal cavity diameter of a computationally designed azobenzene-containing cage was found to change upon photoisomerization, highlighting the dynamic nature of these cavities. chemrxiv.org

The way individual cage molecules pack together in the crystal lattice, known as the supramolecular architecture, determines the extrinsic porosity of the material. The this compound (CC1) exhibits a "window-to-face" packing arrangement. This packing mode results in a lack of connectivity between the voids, explaining why the material is non-porous to nitrogen gas, despite having an intrinsic cavity. In contrast, other imine cages, such as CC3, adopt a "window-to-window" packing that creates an interconnected 3D pore network, leading to significant porosity. acs.org The interactions between adjacent cages can be limited to weak dispersion forces, and the stability of the crystal structure can be highly dependent on the presence of solvent molecules within the extrinsic pores. nih.gov

Influence of Vertex Functionality on Packing and Porosity

The profound influence of the vertex functionality on the packing and porosity of these imine cages is clearly demonstrated by comparing CC1 with its analogues. The absence of bulky substituents on the ethylenediamine vertices of CC1 allows for more compact packing arrangements, often leading to non-porous polymorphs. nih.gov In contrast, the introduction of a single methyl group per vertex in CC2, or a cyclohexane (B81311) ring in CC3, introduces steric hindrance that frustrates efficient packing. liverpool.ac.uk

This frustration prevents the cages from packing in a dense, window-to-face manner, thereby promoting the formation of extrinsic voids between the cages. liverpool.ac.uk In the case of CC3, the bulky cyclohexane groups are instrumental in directing the window-to-window packing that results in a stable, 3D porous network with a significant surface area. liverpool.ac.uk CC1, lacking these bulky groups, relies more heavily on templating effects from solvents to achieve porous crystalline phases. nih.gov

CageVertex DiamineTypical Packing MotifResulting Porosity (N2 adsorption)
CC1 EthylenediamineWindow-to-face (e.g., α', β' polymorphs)Non-porous liverpool.ac.uk
CC2 1,2-PropylenediamineUndulated, non-interconnecting poresPorous (BET surface area ~533 m²/g) liverpool.ac.uk
CC3 (R,R)-1,2-DiaminocyclohexaneWindow-to-windowPorous (BET surface area ~624 m²/g) liverpool.ac.uk

Polymorphic Transformations

The existence of multiple polymorphs of CC1 with different porosities opens up the possibility of switching between these states, a phenomenon of great interest for applications in sensing and controlled release. These transformations can be induced by external stimuli such as solvents or solvent vapors.

Solvomorphism and Vapour-Induced Polymorph Interconversion

The crystallization of CC1 from different solvents can lead to the formation of different solvomorphs, which are crystalline forms that incorporate solvent molecules into the lattice. A number of crystalline solvates of CC1 have been isolated, including CC1α (from ethyl acetate), CC1β (from dichloromethane), CC1γ (from o-xylene), and CC1δ (from dioxane). nih.gov Upon removal of the solvent, these solvomorphs can transform into different desolvated polymorphs (e.g., CC1α' and CC1β'). nih.gov

Crucially, it has been demonstrated that the interconversion between porous and non-porous phases of CC1 can be triggered in the solid state by exposure to solvent vapor. A non-porous polymorph of CC1 can be converted into a porous form upon exposure to the vapor of a suitable solvent. This transformation involves the uptake of solvent molecules into the crystal lattice, which induces a rearrangement of the cage packing to a more open, porous structure. Conversely, the removal of the solvent vapor can cause the structure to revert to a non-porous phase. This reversible switching highlights the dynamic nature of the supramolecular interactions governing the crystal packing of CC1.

Structural Dynamics during Phase Transitions

The polymorphic transformations of CC1 involve significant structural rearrangements at the molecular level. During a vapor-induced transition from a non-porous to a porous phase, the solvent molecules diffuse into the crystal and disrupt the existing intermolecular interactions, such as the window-to-face π-π stacking. This allows the cages to reorient themselves into a thermodynamically favorable porous arrangement, often templated by the absorbed solvent molecules.

The dynamics of these phase transitions are complex and depend on factors such as the nature of the solvent vapor, temperature, and the initial polymorphic form. The process involves a nucleation and growth mechanism, where the new phase forms at defects or surfaces and then propagates through the crystal. The flexibility of the imine cage structure, while shape-persistent, allows for the subtle conformational changes necessary to accommodate the packing rearrangement. While direct observation of these dynamic processes at the atomic level is challenging, computational studies and time-resolved diffraction techniques can provide insights into the mechanistic pathways of these fascinating solid-state transformations. researchgate.net

Amorphous States and Porosity in Non-Crystalline Materials

The this compound, often designated as CC1 in scientific literature, can exist in both crystalline and non-crystalline, amorphous states. nih.govdicp.ac.cn While crystalline porous organic cages (POCs) have well-defined pore structures, the generation of amorphous phases through methods such as rapid precipitation or freeze-drying can significantly alter the material's porosity. nih.gov

In contrast to some other porous organic cages, such as CC3, which exhibit enhanced porosity in their amorphous form due to bulky peripheral groups that hinder efficient packing, the amorphization of the this compound typically results in a significant decrease or even a complete loss of porosity. nih.gov This behavior is attributed to the absence of bulky functional groups on the ethylenediamine vertices, allowing for more efficient packing of the cage molecules even in a disordered state, which in turn reduces the interstitial void space. nih.gov

Molecular simulations have been employed to construct atomic models of amorphous membranes composed of this cage, referred to as AC1. These computational studies have revealed that while the crystalline form of the this compound membrane is impermeable to water, the amorphous version (AC1) exhibits a calculated water permeability. acs.org This suggests that the disordered arrangement in the amorphous state, while detrimental to gas sorption porosity, may create different types of transport pathways.

Detailed experimental research has quantified the porosity of the amorphous state of the this compound. The data reveals a significant reduction in surface area compared to some of its crystalline polymorphs or other more sterically hindered amorphous cages.

Interactive Data Table: Porosity Data for Amorphous this compound (CC1)

ParameterValueUnitMeasurement Condition
Apparent BET Surface AreaLowm²/gNitrogen Sorption
Pore ConnectivityIsolated Voids-Molecular Simulation
Water Permeability (Simulated)3.6 × 10⁻⁸kg·m/(m²·h·bar)Molecular Dynamics

Advanced Computational and Theoretical Investigations

Molecular Modeling and Simulation Methodologies

A suite of sophisticated computational methodologies is employed to model the ethylenediamine (B42938)/triformylbenzene cage at various levels of theory and complexity. These techniques range from quantum mechanical calculations that describe the electronic structure to classical simulations that capture the dynamic behavior of the system over time.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. For the ethylenediamine/triformylbenzene cage, DFT calculations are crucial for obtaining an accurate description of the molecule's optimized geometry, bond lengths, and bond angles. These calculations can also predict various electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding the cage's reactivity and potential applications in electronics and catalysis. researchgate.net Furthermore, time-dependent DFT (TD-DFT) can be employed to study the excited-state properties, providing insights into the material's photophysical behavior, such as its absorption and fluorescence spectra. rsc.org

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of the this compound, MC methods, particularly Reaction-ensemble Monte Carlo (RxMC), can be used to predict the optimal conditions for cage formation and crystallization. osti.govrsc.org These simulations can explore a vast configurational space to identify the most thermodynamically stable structures and predict the influence of different organic structure-directing agents on the crystallization process. osti.govrsc.org Furthermore, Grand Canonical Monte Carlo (GCMC) simulations are frequently used to model gas adsorption isotherms, providing theoretical predictions of the material's uptake capacity for various gases at different pressures and temperatures. This is achieved by simulating the equilibrium between the gas phase and the adsorbed phase within the porous framework of the cage.

Prediction and Design of Porous Cage Structures

Computational methods are at the forefront of designing new porous organic cages with desired properties. Crystal structure prediction (CSP) has emerged as a powerful tool for the ab initio discovery of novel porous molecular crystals. nih.gov By assessing the energy landscape of a given molecule, CSP can predict the most likely crystal packings, including both dense and porous polymorphs. nih.gov This predictive capability allows for the computational screening of numerous potential building blocks before their synthesis, significantly accelerating the discovery of new materials. For example, the combination of CSP with structural invariants has been successfully used to discover a mesoporous hydrogen-bonded organic cage crystal by identifying structural analogies between the predicted structures of a new cage and the experimentally realized porous crystals of a chemically distinct but geometrically similar molecule. nih.gov This approach highlights the potential for computationally-led design strategies to overcome the challenges associated with predicting the self-assembly of porous molecular materials.

Simulation of Guest Diffusion and Transport Phenomena

Understanding the movement of guest molecules within the porous network of the this compound is crucial for its application in separation and transport processes. Molecular simulations provide a dynamic, atomistic view of these phenomena.

Molecular dynamics simulations are particularly well-suited for studying the diffusion of guest molecules through the cage's pores. By tracking the trajectories of individual gas molecules within the simulated crystal structure, it is possible to elucidate the diffusion mechanism, which often involves a "hopping" motion between adjacent cavities through the connecting windows. The flexibility of the cage, as captured by the simulations, can lead to transient opening and closing of these windows, which has a significant impact on the diffusion rates of different gases. acs.orglancs.ac.uk

For the analogous porous organic cage CC3, MD simulations have been used to calculate the diffusion coefficients for a range of small gas molecules. researchgate.netacs.orglancs.ac.uk These simulations revealed that the dynamic nature of the pore connectivity is a key factor in determining the transport properties of the material. acs.orglancs.ac.uk The analysis of these simulations can also provide information on the accumulative cage occupancy, which describes how guest molecules are distributed throughout the porous network over time. This is essential for understanding the material's performance in applications such as gas separation, where selectivity is determined by the differential diffusion rates and adsorption affinities of the components of a gas mixture.

Gas MoleculeDiffusion Coefficient in CC3 (m²/s)
H₂5.64 x 10⁻⁸
N₂5.94 x 10⁻⁹
CO₂2.60 x 10⁻⁹
CH₄9.60 x 10⁻⁹
Kr2.40 x 10⁻⁹
Xe1.83 x 10⁻¹⁰
SF₆Predicted to be unable to diffuse

Residential Times and Diffusion Pathways

Computational studies on shape-persistent [4+4] imine cages with truncated tetrahedral geometries, analogous to the ethylenediamine/triformylbenzene system, have provided insights into the mechanisms of guest ingress and egress. nih.gov The process by which a guest molecule enters the cage's cavity is a critical factor influencing its potential applications. Theoretical calculations and experimental observations on similar tetrahedral metal-catecholate cages suggest that guest uptake does not necessarily require the partial disassembly of the cage structure. nih.gov

Two primary mechanisms have been proposed for guest entry into intact cage structures:

Partial Ligand Dissociation: This pathway involves the temporary breaking of one or more imine bonds, creating a larger opening for the guest to pass through before the cage reforms. This mechanism has been suggested for some imine-based hemicarcerands. nih.gov

Squeezing Mechanism: In this scenario, the cage remains fully assembled, and the guest molecule is forced through one of the cage's windows. nih.gov This process often involves significant energetic barriers, as the guest must distort its own geometry and/or the cage's window must deform to accommodate its passage. Studies on tetrahedral metal-catecholate cages have shown this to be a likely mechanism, even for guests that appear intuitively too large to fit through the pores, overcoming barriers as high as 251 kJ/mol. nih.gov

Applications in Advanced Materials Science

Gas Adsorption, Storage, and Separation

The precise and uniform pore structure of the ethylenediamine (B42938)/triformylbenzene cage allows it to act as a molecular sieve, discriminating between gas molecules based on their size, shape, and chemical properties. A prominent and extensively studied example of a cage derived from 1,3,5-triformylbenzene and a diamine linker is the porous organic cage CC3, which utilizes (1R,2R)-1,2-diaminocyclohexane, a derivative of ethylenediamine. The findings related to CC3 provide significant insights into the capabilities of this class of materials.

The separation of gases with similar physical properties is a critical industrial challenge. The ethylenediamine/triformylbenzene cage, exemplified by CC3, demonstrates remarkable efficacy in this area through a mechanism known as kinetic molecular sieving. This process relies on the differences in diffusion rates of gas molecules through the cage's pores. The cage's flexible window-to-window packing creates a dynamic pore network that can selectively admit or exclude molecules. diamond.ac.uk

The separation of oxygen (O₂) from nitrogen (N₂) is a crucial process for various industrial and medical applications. The this compound CC3 has shown notable selectivity for this separation. Although specific data for O₂/N₂ separation is often discussed in the context of its high selectivity for other gases, the principles of kinetic sieving apply. The subtle difference in the kinetic diameters of O₂ (3.46 Å) and N₂ (3.64 Å) can be exploited by the precisely sized pore apertures of the cage.

Gas PairAdsorbentSelectivityConditions
CO₂/N₂CC3~8Room Temperature
SF₆/N₂CC3178273 K, 1 bar

This table presents the selectivity of CC3 for different gas pairs, highlighting its potential for nitrogen separation based on comparative performance.

The capture of carbon dioxide (CO₂), a major greenhouse gas, is a critical area of research. Porous organic cages like CC3 have demonstrated significant potential for CO₂ adsorption. rsc.org Studies have shown that CC3 exhibits good CO₂ uptake capacity and selectivity over other gases like nitrogen and hydrogen. acs.orgacs.org The adsorption mechanism is primarily physisorption, driven by van der Waals interactions between the CO₂ molecules and the cage's internal surface. The isosteric heat of adsorption for CO₂ in CC3 is higher than that for N₂ and H₂, indicating a stronger affinity for CO₂. acs.org

AdsorbentGas PairAdsorption Selectivity
CC3CO₂/N₂~8
CC3CO₂/H₂~20
CC2CO₂/N₂~9
CC2CO₂/H₂~35

This interactive table showcases the CO₂ adsorption selectivities of CC3 and a related porous organic cage, CC2, at room temperature. acs.orgacs.org

CO₂ adsorption isotherms for CC3 have been measured, showing a favorable uptake at various pressures. rsc.org The material's performance in separating CO₂ from flue gas and in hydrogen purification processes has been highlighted as a promising application. acs.orgacs.orgdntb.gov.ua

The separation of hydrocarbon isomers, such as xylenes, is a challenging task in the petrochemical industry due to their similar boiling points and molecular structures. The this compound has shown the ability to separate these isomers based on shape-sorting. acs.org Racemic CC3 has been successfully used as a stationary phase in gas chromatography to separate a mixture of o-, m-, and p-xylene, as well as benzene (B151609) and mesitylene. adamkewley.com This separation is attributed to the subtle differences in how each isomer interacts with the cage's pores, with some isomers fitting more favorably within the cage structure than others.

Hydrocarbon MixtureSeparation MethodAdsorbent
o/m/p-xylene, benzene, mesityleneGas Chromatographyrac-CC3
Hexane IsomersGas Chromatographyrac-CC3

This table illustrates the application of a racemic form of CC3 in the chromatographic separation of hydrocarbon isomers. adamkewley.com

Hydrogen (H₂) is considered a clean energy carrier, and its safe and efficient storage is a key technological challenge. Porous materials like the this compound are being investigated for their potential in hydrogen storage. While detailed high-pressure hydrogen adsorption data for the specific this compound is an area of ongoing research, studies on related porous organic cages have shown promising results. For CC3, hydrogen adsorption is observed, although the uptake capacity is generally lower than for gases with higher polarizability like CO₂. acs.org The focus of research has often been on the selective separation of CO₂ from H₂. acs.orgacs.org

Sulfur hexafluoride (SF₆) is a potent greenhouse gas with a long atmospheric lifetime. Its removal from gas streams is an important environmental concern. The porous organic cage CC3 has demonstrated exceptional performance in the selective adsorption of SF₆ over nitrogen. nih.gov Despite having pore-limiting diameters that are narrower than what was thought to be optimal, CC3 exhibits the highest SF₆/N₂ selectivity of any material reported at ambient temperature and pressure. nih.gov This remarkable selectivity is attributed to the flexibility of the molecular crystal, which allows SF₆ to diffuse through cooperative effects, followed by a structural relaxation of the cage around the guest molecule. nih.gov

AdsorbentGas PairSelectivity (at 1 bar)Temperature
CC3αSF₆/N₂178273 K
CC3αSF₆/N₂74298 K
UiO-66-ZrSF₆/N₂74293 K
Zn-MOF-74SF₆/N₂46298 K
Zeolite-13XSF₆/N₂44298 K

This table provides a comparison of the SF₆/N₂ selectivity of CC3α with other porous materials, highlighting its superior performance. nih.gov

The saturation uptake corresponds to approximately 2.9 SF₆ molecules per CC3 cage, with one molecule in the internal cavity and others in the window-to-window sites. nih.gov The heat of adsorption for SF₆ in CC3α is in the range of 35–40 kJ mol⁻¹, indicating a strong interaction. nih.gov

Adsorption Isotherm Analysis (e.g., Type I Isotherms)

The porosity of the this compound and its analogues is a key characteristic that enables its application in gas storage and separation. The nature of this porosity is often elucidated through gas adsorption isotherm analysis. For microporous materials like this cage, nitrogen adsorption at 77 K typically results in a Type I isotherm, which is characteristic of materials with a high affinity between the adsorbate and the adsorbent surface, leading to rapid pore filling at low relative pressures.

While specific isotherm data for the this compound is not extensively reported, studies on closely related porous organic cages, such as those functionalized with ethylenediamine or formed from similar building blocks, provide valuable insights. For instance, nitrogen adsorption isotherms on ethylenediamine-substituted cages exhibit the characteristic Type I profile, confirming their microporous nature. nih.gov The initial steep uptake at low relative pressures is indicative of the filling of micropores, followed by a plateau at higher pressures, which signifies the saturation of the micropore volume.

The Brunauer-Emmett-Teller (BET) surface area, a critical parameter derived from the isotherm, quantifies the accessible surface for gas adsorption. For ethylenediamine-functionalized metal-organic frameworks (MOFs), a related class of porous materials, the grafting of ethylenediamine has been shown to reduce the BET surface area compared to the parent framework. rsc.org This reduction is attributed to the partial filling of the pores by the ethylenediamine groups. A similar effect would be expected in the this compound, where the ethylenediamine linkers constitute an integral part of the cage structure.

The adsorption of other gases, such as carbon dioxide, is also of significant interest. In ethylenediamine-functionalized MOFs, CO2 adsorption isotherms demonstrate a high uptake capacity, particularly at lower temperatures. rsc.org This affinity for CO2 is a promising indicator for the potential of the this compound in carbon capture applications.

Table 1: Representative Gas Adsorption Data for Ethylenediamine-Functionalized Porous Materials

Adsorbent MaterialGasTemperature (K)BET Surface Area (m²/g)Maximum UptakeReference
Ethylenediamine-substituted CageNitrogen77Varies with substitution- nih.gov
Ethylenediamine-grafted MOF (1-en)Nitrogen77345- rsc.org
Parent MOF (1)Nitrogen771770- rsc.org
Ethylenediamine-grafted MOF (1-en)Carbon Dioxide298-High at low pressure rsc.org
Parent MOF (1)Carbon Dioxide195-90 wt% at 1 bar rsc.org

Kinetic and Thermodynamic Aspects of Adsorption Processes

Understanding the kinetics and thermodynamics of adsorption is crucial for the practical application of the this compound in separation and storage technologies. The kinetics of adsorption describe the rate at which gas molecules are taken up by the porous material, while thermodynamics provides information about the energetics of the host-guest interactions.

Thermodynamically, the strength of the interaction between the cage and the adsorbate molecules is quantified by the isosteric heat of adsorption (Qst). A high Qst value indicates a strong affinity. In ethylenediamine-functionalized MOFs, the isosteric heat of CO2 adsorption has been reported to be as high as 90 kJ/mol. rsc.org This exceptionally strong chemisorption interaction is attributed to the reaction between the amine groups of the ethylenediamine moieties and the CO2 molecules to form carbamates. This suggests that the this compound would also exhibit a high heat of adsorption for CO2 due to the presence of amine functionalities within its structure.

Kinetically, the rate of adsorption in porous organic cages can be influenced by several factors, including the pore size and geometry of the cage, the size and shape of the gas molecules, and the temperature. The formation of imine-based organic cages is itself a kinetically controlled process in many cases, leading to the thermodynamically most stable cage structure. acs.org The rate of guest uptake and release is a critical parameter for applications such as swing adsorption processes, where rapid cycling is required. While specific kinetic data for the this compound is scarce, studies on other imine cages show that the flexibility of the cage structure can play a significant role in the kinetics of guest binding. nih.gov

Structural Changes During Adsorption/Desorption Cycles

The structural integrity of the this compound during repeated adsorption and desorption cycles is a key determinant of its long-term performance and reusability. Porous organic cages are known to exhibit a degree of flexibility, and their structures can undergo changes upon guest uptake and removal. acs.org These changes can range from subtle shifts in the cage framework to more significant phase transitions.

The stability of the imine bonds that form the cage framework is a critical consideration. While imine condensation is a reversible reaction, the resulting cage structures can be exceptionally stable, particularly once crystallized. rsc.org However, the removal of guest molecules from the cage's cavity can sometimes lead to a collapse of the porous structure if the framework is not sufficiently rigid. acs.org The rigidity of the cage is influenced by the nature of the aldehyde and amine precursors.

Research on other porous organic cages has shown that the crystal packing of the cages can be influenced by the solvent molecules present during crystallization, leading to different polymorphic forms with varying porosity. rsc.orgnih.govresearchgate.net Upon removal of these solvent guests, the cage structure may be retained or may transform to a different phase. The ability of the this compound to maintain its structural integrity and porosity over multiple cycles of gas adsorption and desorption is essential for its practical application. Some imine cages have demonstrated excellent reversibility over numerous adsorption-desorption cycles, indicating their robust nature. rsc.org The presence of methoxy (B1213986) groups on the triformylbenzene precursor in some analogues has been shown to enhance the chemical stability of the resulting imine cage, protecting the imine bonds from hydrolysis. researchgate.net

Catalytic Applications

The confined molecular environment within the this compound makes it a promising candidate for various catalytic applications. The cage can act as a nanoreactor, influencing the selectivity and efficiency of chemical reactions that occur within its cavity or at its periphery.

Enantioselective and Asymmetric Catalysis within Confined Spaces

The incorporation of chiral building blocks into the structure of a porous organic cage can create a chiral microenvironment that can be exploited for enantioselective catalysis. By using a chiral diamine in place of the achiral ethylenediamine, a chiral analogue of the this compound can be synthesized. Such chiral cages can act as supramolecular catalysts, mimicking the function of enzymes.

Studies on chiral porous organic cages have demonstrated their potential in asymmetric organocatalysis. nih.govrsc.orgresearchgate.net For example, chiral proline-substituted porous organic cages have been shown to be highly active and enantioselective catalysts for asymmetric aldol (B89426) reactions, achieving high enantiomeric excesses (ee). nih.govrsc.orgresearchgate.net The confined chiral cavity of the cage plays a crucial role in enhancing the catalytic activity and selectivity compared to the individual catalytic moieties in solution. The spatial arrangement of the catalytic sites within the cage structure has a significant impact on the stereochemical outcome of the reaction.

While specific examples of enantioselective catalysis using the this compound are yet to be reported, the principles established with other chiral porous organic cages suggest a promising avenue for future research. The synthesis of a chiral version of this cage, for instance by using a chiral diamine, could lead to novel catalysts for a variety of asymmetric transformations.

Photocatalytic Processes Enabled by Cage Confinement

Porous organic cages can also serve as platforms for photocatalysis. The cage structure can encapsulate photosensitizers or photocatalytically active molecules, preventing their aggregation and enhancing their stability and performance. The confined space of the cage can also influence the reaction pathways of photochemical reactions.

Research on imine cages incorporating photoactive units, such as perylene (B46583) diimides, has shown their ability to act as photocatalysts for reactions like the visible-light-driven Smiles rearrangement. The cage structure provides a defined environment for the reaction to occur, leading to specific product formation.

Although the simple this compound is not inherently photoactive in the visible region, it could be functionalized with photoactive groups or used to encapsulate photocatalysts. The principles of photocatalysis within covalent organic frameworks (COFs), which are extended 2D or 3D analogues of porous organic cages, can provide insights into the potential of the this compound in this area. COFs have been successfully employed for the photocatalytic degradation of organic dyes like methylene (B1212753) blue and rhodamine B. researchgate.net The porous nature of these materials allows for the diffusion of reactants to the active sites, and the high surface area facilitates efficient light harvesting. A similar role could be envisaged for the this compound, either on its own or as part of a composite material.

Role of Cages as Catalytic Supports and Microreactors

The well-defined cavities and porous nature of ethylenediamine/triformylbenzene cages make them excellent candidates for use as catalytic supports and microreactors. As catalyst supports, these cages can host metal nanoparticles, preventing their aggregation and enhancing their catalytic activity and stability. nih.gov The cage acts as a template for the synthesis of uniformly sized nanoparticles within its pores. This approach has been demonstrated with other organic imine cages, where metal nanoparticles have been successfully encapsulated. nih.gov

Furthermore, the this compound can function as a microreactor, where chemical reactions are carried out within its confined space. The cage can influence the selectivity of a reaction by sterically controlling the approach of reactants to the active site. This can lead to enhanced product selectivity compared to the same reaction carried out in bulk solution. The concept of using molecular cages as nanoreactors has been explored for various organic reactions. nih.govrsc.orgresearchgate.net For instance, the polymerization of styrene (B11656) has been achieved within the pores of a crystalline imine cage, with the cage structure promoting the reaction. researchgate.net

The functional groups of the cage itself can also participate in catalysis. The amine groups of the ethylenediamine linkers, for example, can act as basic catalytic sites. Post-synthetic modification of the cage can be employed to introduce other catalytic functionalities, further expanding its potential as a microreactor. iisc.ac.in

Modulation of Substrate Reactivity upon Encapsulation

The confinement of molecules within the nanosized cavity of a molecular cage can profoundly alter their inherent reactivity. The cage acts as a physical shield, isolating the guest molecule from the bulk environment, including interactions with solvents, air, light, or other reactive species. nih.gov This "supramolecular protecting group" effect can stabilize otherwise transient or highly reactive molecules.

Research on coordination cages has demonstrated this principle effectively. For instance, the encapsulation of redox-active dyes like resazurin (B115843) and resorufin (B1680543) within a Pd(II)₆L₄ coordination cage leads to a significant decrease in their reduction rates. elsevierpure.com The cage stabilizes the dyes by holding them as dimers, thereby modulating their chemical properties. elsevierpure.com In another example, a [Ga₄L₆]¹²⁻ cage was shown to encapsulate and stabilize a reactive phosphonium (B103445) adduct that formed within the cage's cavity, preventing its immediate decomposition which would occur in bulk solution. nih.gov

The stability of the cage itself is a critical factor. Imine-based cages, such as those formed from ethylenediamine and triformylbenzene, typically exhibit good stability but can be sensitive to environmental factors like pH. They are generally stable in aqueous solutions down to a pH of about 4, a property that can be exploited to control guest uptake or release, or to define the conditions under which the cage can function to modulate a substrate's reactivity. nih.gov This controlled modulation of reactivity within a confined, tailor-made chemical environment is a key feature driving the exploration of these cages as nanoreactors or for the protection of sensitive chemical payloads.

Molecular Recognition and Host-Guest Chemistry

The core of the this compound's utility lies in its capacity for molecular recognition and the formation of host-guest complexes. The cage's internal cavity provides a distinct microenvironment that can selectively bind guest molecules.

The formation of imine cages from precursors like ethylenediamine and 1,3,5-triformylbenzene creates robust, shape-persistent structures with well-defined portals and cavities capable of encapsulating a variety of small molecules and ions. nih.gov The selectivity of encapsulation is governed by a combination of factors including the size and shape complementarity between the host and guest, as well as the specific non-covalent interactions at play.

Studies on analogous [4+4] imine cages have demonstrated the encapsulation of a range of tetra-n-alkylammonium ions. nih.gov The binding behavior can sometimes be counterintuitive; for example, one cage with a small window was observed to bind the larger tetraethylammonium (B1195904) (NEt₄⁺) ion but not the smaller tetramethylammonium (B1211777) (NMe₄⁺) ion in dichloromethane, a phenomenon attributed to specific kinetic and thermodynamic factors of the uptake mechanism. nih.gov Beyond simple ions, these types of cages have also been shown to recognize and bind pharmaceutically relevant molecules such as acetylcholine (B1216132) and muscarine. nih.gov Furthermore, by oxidizing the imine linkages to more robust amide bonds, cages can be tailored for specific functions, such as the highly selective binding of anions like nitrate (B79036). nih.govnih.gov

Host Cage TypeGuest MoleculeSolventKey FindingReference
[4+4] Truncated Tetrahedral Imine CageTetraethylammonium (NEt₄⁺)DichloromethaneSelective uptake of the larger cation over the smaller NMe₄⁺. nih.gov
[4+4] Truncated Tetrahedral Imine CageTetramethylammonium (NMe₄⁺)DichloromethaneNot encapsulated by the cage with the smallest window. nih.gov
[4+4] Truncated Tetrahedral Imine CageAcetylcholine-Successful encapsulation of the pharmaceutical compound. nih.gov
[2+3] Amide Cage (from Imine Cage)Nitrate (NO₃⁻)CD₂Cl₂/CD₃CNDemonstrates high affinity and selectivity for nitrate over other anions. nih.gov
[2+3] Amide Cage (from Imine Cage)Functionalized PiperazinesTHFInternally functionalized cage can distinguish between different piperazine (B1678402) derivatives. nih.gov

The stability and selectivity of host-guest complexes are dictated by a subtle interplay of non-covalent interactions. Understanding these forces is crucial for designing cages with tailored binding properties.

For host-guest interactions occurring in aqueous media, the hydrophobic effect is a primary driving force. In the context of molecular cages, this effect can manifest in a non-classical way. The hydrophobic interior of a cage can trap a small cluster of water molecules that are unable to form an optimal hydrogen-bonding network, placing them in a "high-energy" or "frustrated" state. whiterose.ac.uk The binding of a hydrophobic guest is driven by the favorable enthalpy change that occurs when these high-energy water molecules are released from the cavity into the bulk solvent, where they can form more stable hydrogen bonds. whiterose.ac.uk

This mechanism contrasts with the classical hydrophobic effect, which is primarily driven by an increase in entropy. Thermodynamic studies on related cage systems quantify this enthalpy-driven process.

Thermodynamic Contributions to Hydrophobic Binding
ParameterDescriptionObserved Value (kJ mol⁻¹)Reference
ΔΔHIncremental change in enthalpy for adding a CH₂ group to the guest.~5 (Favorable) whiterose.ac.uk
TΔΔSIncremental change in entropy for adding a CH₂ group to the guest.~0 (Negligible) whiterose.ac.uk

While the cavity of an this compound is largely apolar, the cage framework possesses sites capable of acting as hydrogen bond donors or acceptors. The imine nitrogen atoms and the C-H bonds on the aromatic panels and ethylenediamine linkers can participate in weak hydrogen bonding. Crystal structures of related host-guest complexes reveal specific CH···O and CH···N interactions that contribute to the orientation and stabilization of the guest. whiterose.ac.uk

In amide cages derived from imine precursors, the amide N-H groups provide strong hydrogen bond donor sites. This functionality is exploited for the strong and selective binding of anions. For example, in the complex between an amide cage and a nitrate ion, hydrogen bonds form between the amide N-H groups and the oxygen atoms of the nitrate. nih.govresearchgate.net In some crystal structures, water molecules are observed as co-guests, mediating a network of hydrogen bonds between the host and the primary guest. nih.gov The engineering of specific hydrogen-bonding sites within the cage is a powerful strategy for achieving highly selective molecular recognition.

The triformylbenzene-derived panels of the cage are aromatic and can engage in π-stacking interactions with suitable guest molecules. This interaction is particularly important for the binding of flat, aromatic guests. The geometry of the interaction, including the distance and offset between the aromatic rings of the host and guest, determines its strength.

In studies of amide cages binding nitrate, the planar anion is often found sandwiched between the parallel aromatic panels of the cage. nih.gov The crystal structures show that the distance between these panels is critical; a distance that allows for optimal overlap with the guest leads to stronger binding. For instance, pyridine-based cages were found to orient the nitrate guest parallel to the aromatic caps, indicating a significant stabilizing π-interaction, whereas phenyl-based cages with a larger separation showed less ideal geometry and weaker interactions. nih.gov These π-stacking forces, working in concert with hydrogen bonding and hydrophobic effects, are fundamental to the cage's ability to selectively recognize and bind specific substrates.

Investigation of Host-Guest Interaction Mechanisms

Ion-Pairing Effects at the Cage Surface

The surface chemistry of porous organic cages (POCs) like the this compound is critical to their function. Ion-pairing, the association of ions of opposite charge, can significantly influence the cage's interaction with its environment. In confined nanoscale environments, the behavior of electrolytes and the nature of ion-ion interactions can deviate substantially from bulk solutions. nih.gov The structure and stability of ion pairs are affected by an interplay between ion solvation effects and the electronic structure of the confining material. nih.gov

Ion-pairing can be categorized into "contact" pairs, where ions are in direct contact, and "solvent-separated" pairs, where one or more solvent molecules are interposed between the ions. nih.gov The specific type of pairing can be influenced by the solvent and the presence of other molecules, such as macrocyclic ligands. nih.gov For instance, studies on dinitrobenzenide anions have shown that different macrocyclic polyethers can isolate distinct "separated" and "contact" ion-pair structures in the crystalline state. nih.gov

While specific studies on ion-pairing effects exclusively at the surface of the this compound are not extensively documented, the principles of ion interactions in confined spaces are applicable. The imine and secondary amine functionalities on the cage surface can interact with ionic species. The stability of ion pairs near the cage surface is influenced by factors like the dielectric constant of the surrounding medium and the cage material itself. nih.gov In systems with metallic or highly polarizable surfaces, image charges can be generated, which alter the electric field and reduce the propensity for ion pairing. nih.gov Conversely, less polarizable surfaces could promote ion aggregation.

Selective Guest Binding and Release

A key feature of molecular cages is their ability to selectively bind and release guest molecules, a process governed by the size, shape, and chemical complementarity between the host cage and the guest molecule. oaepublish.com These synthetic cavities can be tailored to create specific binding pockets, mimicking the function of enzyme-binding sites. oaepublish.com

The this compound, with its well-defined cavity and portal-like windows, functions as a molecular container. The selection of guests is primarily determined by size exclusion, where only molecules small enough to pass through the cage windows can be encapsulated. Furthermore, the internal cavity's chemical environment, lined with electron-rich aromatic panels and amine groups, dictates the types of non-covalent interactions (e.g., hydrogen bonding, π-π stacking) that can form with a potential guest.

Research on other cage systems highlights the mechanisms enabling selectivity. For example, a charge-neutral organic cage featuring urea (B33335) groups has been shown to selectively bind strongly hydrated sulfate (B86663) anions in water through the formation of multiple strong hydrogen bonds. nih.gov This demonstrates that even in competitive aqueous environments, high selectivity can be achieved by designing specific, strong interactions. nih.gov Similarly, heterometallic double-cavity cages have been developed that can selectively bind two different guests, such as 5-fluorouracil (B62378) and cisplatin, in their two distinct cavities. nih.gov This behavior is crucial for applications in areas like targeted drug delivery and catalysis, where precise control over molecular encapsulation is required. oaepublish.com The ability to modulate guest binding, sometimes in a cooperative or allosteric manner, opens up possibilities for creating responsive materials that can release their cargo in response to specific stimuli. researchgate.net

Chiral Recognition and Sensing

Chirality is a fundamental property in chemistry and biology, and the development of synthetic hosts for chiral recognition is a significant area of research. Porous organic cages derived from the condensation of 1,3,5-triformylbenzene and a diamine can be made chiral by using an enantiomerically pure diamine, such as (R,R)-1,2-cyclohexanediamine, instead of the achiral ethylenediamine.

These chiral cages possess cavities with a specific three-dimensional arrangement, allowing them to interact differently with the enantiomers of a chiral guest molecule. This diastereomeric interaction forms the basis for enantioselective recognition. The development of shape-persistent chiral cages with large cavities has led to applications in the selective sensing of redox-active chiral species.

Studies on axially chiral porous aromatic cages have demonstrated exclusive self-sorting during cage formation and have shown that these homochiral structures can perform enantioselective recognition of axially chiral aromatic compounds. The efficiency of this recognition can be quantified by comparing the association constants (Ka) for the cage with each enantiomer. For example, a chiral cage was found to have a significantly higher affinity for (R)-1,2-epoxybutane over its (S)-enantiomer. This selectivity allows for the potential separation of enantiomers from a racemic mixture. The change in spectroscopic signals, such as in circular dichroism (CD), upon guest binding can serve as a sensing mechanism to determine the configuration of the guest molecule.

Compound NameAbbreviationRole/Type
1,3,5-TriformylbenzeneTFBAldehyde precursor for cage synthesis
EthylenediamineEDAAmine precursor for cage synthesis
(R,R)-1,2-Cyclohexanediamine(R,R)-CHDAChiral amine precursor for cage synthesis
1,2-Propylenediamine-Amine precursor for cage synthesis
(R,R)-1,2-Diphenylethylenediamine-Chiral amine precursor for cage synthesis
BinaphthylenediamineBINAMChiral amine precursor for cage synthesis
5-Fluorouracil5-FUGuest molecule
Cisplatin-Guest molecule
2,6-DiaminoanthraquinoneDAQGuest molecule
ZIF-8-Zeolitic Imidazolate Framework
PIM-1-Polymer of Intrinsic Microporosity

Development of Porous Liquids and Glasses

The discrete, soluble nature of porous organic cages like the this compound makes them ideal building blocks for a new class of materials: porous liquids and porous glasses.

Melt-Quenched Porous Organic Cage Glasses

Porous organic cage glasses are formed by melting crystalline or amorphous POCs and then rapidly cooling (quenching) the liquid to prevent recrystallization. This process creates a solid, amorphous material that retains the intrinsic porosity of the individual cage molecules, resulting in a "frozen liquid" state. These glasses are distinct from other amorphous solids as they exhibit a glass transition temperature (Tg).

Research has shown that this melt-quenching process can be applied to a range of organic cages, including shape-persistent imine cages and more flexible amine cages. Significantly, the resulting molecular glasses can exhibit improved properties compared to their crystalline or amorphous precursors. For instance, one such glass showed enhanced gas uptake for both CO2 and CH4. This method offers a pathway to produce porous materials, such as membranes, without the need for solution processing, which can be advantageous in manufacturing.

Type I, II, and III Porous Liquids

Porous liquids are a novel class of materials that combine permanent, accessible porosity with the ability to flow. nih.gov They are generally classified into three main types:

Type I Porous Liquids: These are neat liquids composed of molecules that are inherently porous, such as POCs with bulky side chains to lower their melting point. The porosity is an intrinsic property of the liquid itself. Achieving a true Type I porous liquid has been challenging, as the flexible side chains intended to induce fluidity can sometimes fold back and block the cage's pores.

Type II Porous Liquids: These are formed by dissolving porous molecules, like POCs, in a solvent whose molecules are too large to enter the pores of the solute. The porosity is therefore preserved in the solution. The solubility of many imine-derived POCs in organic solvents makes them excellent candidates for creating Type II systems. nih.gov

Type III Porous Liquids: These are multiphase fluids, typically stable dispersions or colloidal suspensions of microporous solid particles (like MOFs, zeolites, or insoluble POC microparticles) in a size-excluded liquid carrier. nih.gov Recently, the first examples of Type III porous liquids based on POCs were created by dispersing racemic cage microparticles in oils and ionic liquids. nih.gov

Porous Material TypeDescriptionKey FeatureExample Components
Porous Glass Amorphous solid formed by melt-quenching a porous organic cage.Retains molecular porosity in a solid, glassy state.Melt-quenched CC3
Type I Porous Liquid A neat liquid where the molecules themselves have permanent porosity.Single-phase fluid with intrinsic porosity.POCs with external alkyl chains
Type II Porous Liquid A solution of a porous solute in a size-excluded solvent.Porous solute dissolved in a non-penetrating solvent.POCs in a bulky solvent
Type III Porous Liquid A dispersion of porous solid particles in a size-excluded liquid.Heterogeneous fluid with suspended porous particles. nih.govZIF-8 nanoparticles in glycol; POC microparticles in ionic liquid nih.gov

Potential Applications in Membranes and Fluidic Systems

The unique properties of porous liquids and glasses make them highly promising for applications in advanced separation technologies. Porous liquids can be incorporated into existing industrial processes, such as gas sweetening, or used to create films and membranes.

The ability to create stable porous glasses by foaming the liquid cage material opens up alternative routes to membrane fabrication that avoid traditional, solvent-heavy methods. Furthermore, POCs can be blended with polymers, such as polymers of intrinsic microporosity (PIMs), to create mixed-matrix membranes (MMMs). Incorporating cages like CC3 (formed from 1,3,5-triformylbenzene and (R,R)-1,2-diaminocyclohexane) into a PIM-1 polymer matrix has been shown to significantly enhance gas permeabilities while maintaining high selectivity for gas separations, such as CO2/CH4. The flowable nature of porous liquids makes them suitable for use in fluidic systems where they can provide more efficient separation compared to solid sorbents, with potential for lower regeneration costs and negligible vapor pressure.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Strategies and Complex Topologies

The future of ethylenediamine (B42938)/triformylbenzene cages and related porous organic cages (POCs) is intrinsically linked to the development of innovative synthetic methodologies that offer greater control over their architecture and properties. While the dynamic covalent chemistry (DCC) of imine condensation is a powerful tool for self-assembly, research is moving beyond standard one-pot syntheses. acs.org A key area of exploration is the use of kinetic and thermodynamic controls to navigate complex reaction landscapes. acs.org For instance, the choice of solvent has been shown to be critical, with different solvents capable of directing the same building blocks toward different cage geometries. acs.orgrsc.org Future work will likely focus on creating detailed mechanistic maps to understand and predict these solvent effects, potentially enabling the selective synthesis of a desired topology from a mixture of possibilities. rsc.org

Another promising strategy involves the in situ trapping of metastable or unstable imine assemblies. nih.govresearchgate.net Researchers have demonstrated that transient imine cages, which may be difficult to isolate, can be directly converted into more robust and soluble amide-linked cages using methods like Pinnick oxidation. nih.govresearchgate.net This approach significantly broadens the accessible chemical space for cage compounds, allowing for the creation of architectures that are not thermodynamically favored under standard DCC conditions. nih.gov

The pursuit of more complex topologies is a major frontier. While simple polyhedra like tetrahedra and cubes are common, researchers are exploring pathways to more intricate structures such as Borromean rings or molecular knots, which often require sophisticated templating strategies. rsc.orgacs.org The use of building blocks with varied geometries and symmetries is fundamental to this effort. rsc.orguni-heidelberg.de Furthermore, the integration of computational modeling with experimental synthesis is becoming a powerful workflow. nih.govacs.org Predictive modeling can help guide the targeted discovery of new materials by forecasting the outcomes of complex multi-component self-sorting reactions, accelerating the discovery of novel and sophisticated cage topologies. nih.govacs.org

Advanced Functionalization for Tailored Performance and Hybrid Materials Integration

The functionalization of ethylenediamine/triformylbenzene cages is paramount for tuning their properties for specific applications. Future research will increasingly focus on two main strategies: pre-synthetic modification of the molecular precursors and post-synthetic modification (PSM) of the fully-formed cage. uni-heidelberg.de Pre-synthetic functionalization, which involves altering the ethylenediamine or triformylbenzene building blocks, allows for the precise installation of chemical groups that can enhance solubility, introduce recognition sites, or serve as catalytic centers. uni-heidelberg.de

Post-synthetic modification offers the ability to alter an existing cage structure, creating robust analogues or adding new functionalities. acs.org A common PSM technique is the borohydride (B1222165) reduction of the cage's imine (C=N) bonds to form more stable and flexible amine (C-N) linkages. acs.org These resulting amine cages often exhibit different properties, including enhanced hydrogen-bonding capabilities and greater chemical robustness, making them suitable for applications in catalysis. acs.org

A significant emerging direction is the integration of these discrete molecular cages as building blocks into larger, extended materials. researchgate.net This creates a new class of hybrid materials that merge the intrinsic porosity and defined functionality of the cage with the structural and processing advantages of polymers or frameworks. researchgate.netnih.gov Researchers are exploring the construction of "Cage-COFs" and "Cage-MOFs," where cages act as precisely defined nodes in a covalent or metal-organic framework, leading to materials with hierarchical porosity and enhanced stability. researchgate.net Another approach involves covalently cross-linking functionalized cages to form soft porous networks or organogels. researchgate.netrsc.org These cage-based polymer networks can exhibit tunable viscoelasticity and enhanced performance in applications like iodine capture compared to the discrete cage precursors. rsc.org The development of these hybrid systems opens avenues for creating advanced materials with dual porosity and tailored host-guest chemistry. researchgate.net

Optimization for Enhanced Gas Adsorption and Separation Efficiency

Optimizing ethylenediamine/triformylbenzene cages for gas adsorption and separation is a primary research focus, driven by the need for more efficient carbon capture and industrial gas purification technologies. nih.gov Future efforts will concentrate on fine-tuning the cage's structure and chemistry to maximize both capacity and selectivity for specific gases like CO₂. nih.gov One advanced strategy is "defect engineering," where "missing-linker" defects are intentionally introduced during synthesis. osti.gov These defects create additional functional groups, such as unreacted amines from the ethylenediamine linker, within the cage's crystal structure, which can enhance interactions with CO₂ and improve uptake capacity. osti.gov

The chemical functionalization of the cage's vertices plays a critical role in its performance. nih.gov Modifying the cage precursors with different functional groups can alter the flexibility of the final structure and the size of its pore windows, directly impacting gas binding and transport. nih.gov For example, a cage modified with perfluorobutyl chains demonstrated a very high selectivity for sulfur hexafluoride (SF₆) over nitrogen (N₂). uni-heidelberg.de Similarly, the reduction of imine cages to their amine analogues has been shown to increase CO₂ uptake, attributed to the different chemical nature and flexibility of the amine bonds. acs.org

The interaction between the cage material and the target gas is a key area of study. Imide/imine cages have shown a high affinity for CO₂, with isosteric heats of adsorption (Qst) values suggesting a strong physisorption mechanism. nih.gov Research will continue to explore new functionalities that can strengthen these interactions without making the regeneration of the material too energy-intensive. The ultimate goal is to develop robust, porous cage systems with precisely tuned cavities that can efficiently and selectively capture target gases from complex mixtures under a variety of conditions. researchgate.netnih.gov

Cage/Material SystemTarget GasAdsorption/Separation PerformanceSource
Amine Cage (reduced from imine cage 7)CO₂Uptake: 3.9 wt% at 273 K, 1 bar acs.org
Imine Cage 7CO₂Uptake: 2.3 wt% at 273 K, 1 bar acs.org
Imide/Imine Cage (with pyromellitic diimide)CO₂/N₂Selectivity: 45.5 at 273 K nih.gov
Perfluorobutyl-modified [2+3] Imine CageSF₆/N₂Henry Selectivity: 107 uni-heidelberg.de
Unmodified [2+3] Imine CageN/ASpecific Surface Area (BET): 509 m²/g uni-heidelberg.de

Expansion of Catalytic Scope and Mechanistic Understanding

While porous organic cages hold significant promise in catalysis, their application has been somewhat limited, particularly for the pristine imine-linked cages which can be sensitive to reaction conditions. acs.org A major future direction is to overcome this limitation by expanding the scope of reactions catalyzed by these structures. A key strategy involves the post-synthetic reduction of imine cages to their more robust and stable amine-bonded counterparts. acs.org These amine cages have proven effective as catalysts, for instance, in the cycloaddition of CO₂ and epoxides. acs.orgresearchgate.net Future work will likely expand this to a wider range of organic transformations that can benefit from the unique, confined environment of the cage cavity.

A deeper mechanistic understanding of how these cages function as catalysts is crucial for rational design. researchgate.net In the case of the amine cage-catalyzed CO₂ cycloaddition, it is proposed that the encapsulated epoxide is activated via hydrogen-bonding interactions with multiple amine groups inside the cage cavity. acs.org Detailed mechanistic studies, combining experimental kinetics, in-situ spectroscopy, and computational modeling, will be essential to elucidate the precise roles of host-guest interactions, cavity confinement effects, and the specific functional groups on the cage framework. researchgate.net This understanding will enable the design of next-generation cage catalysts with enhanced activity, selectivity, and substrate scope.

Another emerging avenue is the use of ethylenediamine/triformylbenzene cages as nanoreactors or scaffolds for other catalytic species. acs.org Their well-defined cavities can serve as templates for the nucleation and stabilization of metal nanoparticles, preventing their aggregation and leading to highly active and reusable catalysts for reactions such as cross-couplings. acs.org Research will focus on controlling the size, composition, and location of these nanoparticles within the cage hosts to fine-tune their catalytic performance. The synergy between the cage host and the guest catalyst could lead to unique reactivity not achievable by either component alone.

Integration into Responsive and Adaptive Materials Systems

The inherent dynamism of the imine bond in ethylenediamine/triformylbenzene cages provides a powerful foundation for the development of responsive and adaptive materials. acs.org A key research direction is the design of "smart" materials that can change their structure and properties in response to external stimuli such as pH, light, temperature, or the presence of a specific chemical guest. nih.gov For example, cages have been designed that can reversibly switch between an open and a closed conformation in response to pH changes. nih.gov This molecular motion can be harnessed to control higher-order functions, such as the assembly and disassembly of hierarchical "Russian doll-like" superstructures, demonstrating a sophisticated level of control over molecular systems. nih.gov

Future work will focus on expanding the range of stimuli and the complexity of the response. This includes developing cages that exhibit "breathing" behavior, where the crystalline framework can reversibly switch from a non-porous to a porous state upon the adsorption of a specific guest molecule, such as CO₂. nih.gov This adaptive porosity is highly desirable for applications in controlled gas release and sensing. The integration of photo-responsive units into the cage backbone could also allow for light-controlled capture and release of guests.

The incorporation of these responsive cages into soft matter, such as polymer gels, is another exciting frontier. researchgate.net By cross-linking cages into a polymer network, it is possible to create smart gel materials whose macroscopic properties, like viscoelasticity, can be tuned by the host-guest chemistry occurring within the cage units. researchgate.netrsc.org These hybrid materials could respond to specific chemical inputs, leading to guest-responsive changes in the gel's physical state. researchgate.net The development of such systems paves the way for advanced applications in areas like chemical sensing, drug delivery, and self-healing materials.

Q & A

Q. Table 1: Yield Optimization Strategies

ConditionYield RangeKey Reference
CH₂Cl₂, no template~35%
CH₂Cl₂ + SO₄²⁻~56%
Fluorinated EDA~100%*
*Fluorinated ethylenediamine derivatives reduce packing efficiency, enhancing porosity and yield.

Advanced: How do structural conformations of EDA/TFB cages influence guest encapsulation, and what experimental methods resolve conformational dynamics?

Answer:
EDA/TFB cages exhibit conformational flexibility, which is critical for guest binding:

  • Apical vs. equatorial Pd centers : In Pd-based analogs, apical positioning stabilizes the empty cage, while guest binding (e.g., pyrene) triggers equatorial flipping, reducing symmetry from D3h to C2.
  • NMR spectroscopy : <sup>1</sup>H NMR reveals symmetry changes during guest inclusion (e.g., peak splitting for pyrene-bound cages) .
  • X-ray diffraction (XRD) : Crystallography identifies staggered (COF-1) vs. eclipsed (COF-5) packing, affecting pore accessibility .

Methodological Note: Control experiments with model compounds (e.g., (en)Pd(NO₃)₂) confirm that encapsulation-driven conformational shifts are intrinsic to the cage, not dissociated metal centers .

Basic: What characterization techniques are essential for confirming EDA/TFB cage formation and porosity?

Answer:

  • Powder XRD : Confirms crystallinity and lattice parameters (e.g., COF-5: P6/mmm symmetry with 27 Å pores) .
  • Gas adsorption (BET) : Measures surface area (e.g., 711–1590 m²/g for COFs) and pore size distribution .
  • FT-IR spectroscopy : Detects imine bond formation (C=N stretch at ~1620 cm⁻¹) and absence of unreacted amine/aldehyde groups .
  • Thermogravimetric analysis (TGA) : Validates thermal stability (decomposition >500°C for COFs) .

Advanced: How do researchers address contradictions in reported surface areas for EDA/TFB cages?

Answer: Discrepancies in surface area data often arise from:

  • Activation protocols : Incomplete solvent removal (e.g., residual ethylenediamine) artificially lowers porosity. Solvent exchange with supercritical CO₂ improves results .
  • Fluorination effects : Fluorinated aryl groups (e.g., in cage 18b) reduce packing efficiency, increasing surface area by ~30% compared to non-fluorinated analogs .
  • Crystallinity : Poorly crystalline samples underestimate porosity; solvent annealing (e.g., CHCl₃ vapor) enhances crystallinity .

Q. Table 2: Surface Area Comparison

Cage TypeSurface Area (m²/g)Key Factor
Non-fluorinated711–900Staggered packing
Fluorinated1200–1590Eclipsed packing
Template-activated950–1100SO₄²⁻ removal

Advanced: What mechanistic insights control ligand displacement in metallo-supramolecular EDA/TFB cages?

Answer: Ethylenediamine (en) in Pd-based cages acts as a cis-protecting ligand, but its displacement can occur during structural transformations:

  • Driving force : Strong guest binding (e.g., tpb ligands) overcomes the kinetic barrier for en dissociation, enabling cage expansion (e.g., [Pd₃(en)₃(tpb)₂]⁶⁺ → [Pd₆(tpb)₈]¹²⁺) .
  • Kinetic trapping : Low-temperature conditions stabilize en-bound intermediates, while heating promotes ligand exchange .
  • Spectroscopic monitoring : <sup>13</sup>C NMR tracks en dissociation via shifts in Pd-N resonance .

Basic: How can researchers optimize solvent systems for scalable EDA/TFB cage synthesis?

Answer:

  • Solvent polarity : CHCl₃ or CH₂Cl₂ stabilizes imine bonds without hydrolyzing reactants .
  • Protic solvent avoidance : Water or ethanol promotes hydrolysis of imine intermediates; anhydrous conditions are critical .
  • Gradient diffusion : Slow vapor diffusion (e.g., diethyl ether into CH₂Cl₂) encourages crystallization over amorphous byproducts .

Advanced: What strategies resolve conflicting data on guest-induced cage flexibility vs. rigidity?

Answer: Contradictions arise from differing guest sizes and characterization methods:

  • Small guests (e.g., benzene) : Cause minimal structural distortion, observed via XRD .
  • Large guests (e.g., triphenylene) : Induce apical-to-equatorial Pd shifts, detected by NMR symmetry changes .
  • Computational modeling : DFT optimizations reconcile experimental data by simulating guest-induced strain .

Basic: What safety and handling protocols are critical for EDA/TFB cage synthesis?

Answer:

  • Ethylenediamine handling : Use in fume hoods (toxic vapors); store at 0–6°C to prevent decomposition .
  • TFB stabilization : Avoid prolonged light exposure (photosensitive); store under inert gas .
  • Waste management : Neutralize acidic byproducts (e.g., HCl from imine formation) before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.